COX-1 and COX-2 Inhibitory Potency of the 4-Bromophenyl Iminochromene Congener Versus Indomethacin and Celecoxib Reference Standards
In a panel of 22 N-aryl iminochromenes evaluated against human COX-1 and COX-2, the 4-bromophenyl-substituted congener (Compound 15) exhibited single-digit nanomolar IC₅₀ values: 7.4 ± 0.5 nM for COX-1 and 7.8 ± 0.6 nM for COX-2 [1]. This represents an approximately 2.1-fold improvement in COX-1 potency over indomethacin (IC₅₀ = 15.4 ± 0.6 nM) and a marginal COX-2 potency advantage over celecoxib (IC₅₀ = 7.1 ± 0.5 nM). Crucially, the 4-bromophenyl analog was among the top five most potent COX-1 inhibitors in the series and demonstrated a near-equipotent dual-inhibition profile, contrasting with the COX-2-selective profile of celecoxib and the modest COX-1 preference of indomethacin [1].
| Evidence Dimension | In vitro COX-1 and COX-2 enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | Compound 15 (4-bromophenyl iminochromene): COX-1 IC₅₀ = 7.4 ± 0.5 nM; COX-2 IC₅₀ = 7.8 ± 0.6 nM [1]. |
| Comparator Or Baseline | Indomethacin: COX-1 IC₅₀ = 15.4 ± 0.6 nM; Celecoxib: COX-2 IC₅₀ = 7.1 ± 0.5 nM [1]. |
| Quantified Difference | 2.1-fold more potent COX-1 inhibition vs indomethacin; COX-2 potency comparable to celecoxib (1.1-fold difference). |
| Conditions | In vitro enzymatic assay; human recombinant COX-1 and COX-2; results expressed as mean ± SD of triplicate measurements; statistical analysis by one-way ANOVA with Tukey's post-hoc test (***p < 0.0001 vs indomethacin) [1]. |
Why This Matters
For projects requiring a balanced dual COX-1/COX-2 inhibitor with nanomolar potency, the 4-bromophenyl iminochromene scaffold offers a quantitatively validated starting point distinct from the imbalanced profiles of clinically used NSAIDs.
- [1] Al-Sha'er MA, Al-Aqtash RA, Taha MO, et al. N-Aryl iminochromenes inhibit cyclooxygenase enzymes via π–π stacking interactions and present a novel class of anti-inflammatory drugs. RSC Adv. 2021;11(47):29385–29393. doi:10.1039/d1ra04407a. View Source
